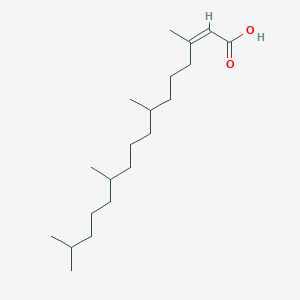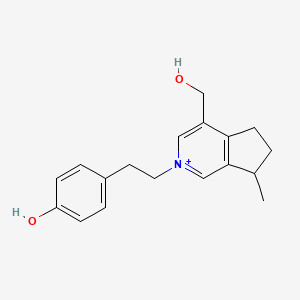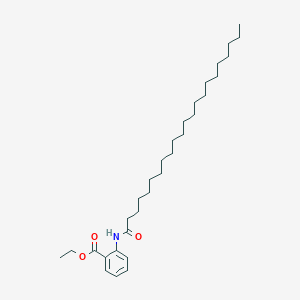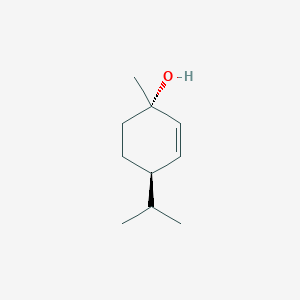
SU 4984
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SU 4984 is a cell-permeable, ATP-competitive, and reversible inhibitor of the fibroblast growth factor receptor 1 (FGFR1). It also inhibits platelet-derived growth factor receptor and insulin receptor . This compound is primarily used in scientific research, particularly in the study of cancer and other diseases involving receptor tyrosine kinases .
Méthodes De Préparation
The synthesis of SU 4984 involves several steps:
Analyse Des Réactions Chimiques
SU 4984 undergoes several types of chemical reactions:
Inhibition of Kinase Activity: It inhibits the kinase activity of FGFR1 with an IC50 of 10-20 μM in the presence of 1 mM adenosine triphosphate.
Autophosphorylation Inhibition: It inhibits the autophosphorylation of FGFR1 induced by alphaFGF in NIH 3T3 cells, with an IC50 of 20-40 μM.
Tyrosine Phosphorylation Reduction: It substantially reduces tyrosine phosphorylation of the wild-type receptor and reduces 50% phosphorylation of constitutive C2 KIT.
Applications De Recherche Scientifique
SU 4984 is widely used in scientific research, particularly in the following areas:
Cancer Research: It is used to study the inhibition of receptor tyrosine kinases, which play a crucial role in the development and progression of cancer.
Cell Signaling Studies: It is used to investigate the signaling pathways involving FGFR1, platelet-derived growth factor receptor, and insulin receptor.
Drug Development: It serves as a lead compound for the development of new inhibitors targeting receptor tyrosine kinases.
Mécanisme D'action
SU 4984 exerts its effects by inhibiting the kinase activity of FGFR1, platelet-derived growth factor receptor, and insulin receptor. It binds to the ATP binding cleft of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and survival, making it a valuable tool in cancer research .
Comparaison Avec Des Composés Similaires
SU 4984 is compared with other similar compounds, such as:
Nintedanib: A triple vascular kinase inhibitor that inhibits VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, PDGFRα, and PDGFRβ.
Sorafenib: A multikinase inhibitor that targets Raf-1, B-Raf, VEGFR2, VEGFR3, VEGFR4, PDGFRβ, FLT3, and c-Kit.
This compound is unique in its specific inhibition of FGFR1, making it a valuable tool for studying the role of this receptor in various diseases .
Propriétés
Formule moléculaire |
C20H19N3O2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13+ |
Clé InChI |
ZNFJBJDODKHWED-QGOAFFKASA-N |
SMILES isomérique |
C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C/3\C4=CC=CC=C4NC3=O |
SMILES canonique |
C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
Synonymes |
3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone SU 4984 Su-4984 SU4984 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)




![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)




